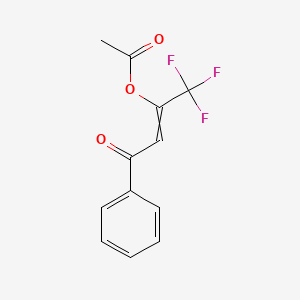
1-Benzoyl-2-trifluoromethyl-2-acetoxyethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-2-trifluoromethyl-2-acetoxyethene is an organic compound with the molecular formula C12H9F3O3 It is a derivative of butenone, featuring an acetyloxy group, a trifluoromethyl group, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoyl-2-trifluoromethyl-2-acetoxyethene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2-buten-1-one and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as a Lewis acid to facilitate the acylation process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also emphasizes safety and environmental considerations, ensuring that the process is both efficient and sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzoyl-2-trifluoromethyl-2-acetoxyethene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetyloxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-Benzoyl-2-trifluoromethyl-2-acetoxyethene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Benzoyl-2-trifluoromethyl-2-acetoxyethene involves its interaction with molecular targets such as enzymes or receptors. The acetyloxy group can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that interact with biological molecules. The trifluoromethyl group enhances the compound’s stability and lipophilicity, influencing its distribution and activity within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Buten-1-one,3-(acetyloxy)-1-phenyl-: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-Buten-1-one,3-(hydroxy)-4,4,4-trifluoro-1-phenyl-: Contains a hydroxy group instead of an acetyloxy group, affecting its reactivity and applications.
Uniqueness
1-Benzoyl-2-trifluoromethyl-2-acetoxyethene is unique due to the presence of both the acetyloxy and trifluoromethyl groups. These functional groups confer distinct chemical properties, such as increased stability and reactivity, making the compound valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C12H9F3O3 |
|---|---|
Poids moléculaire |
258.19 g/mol |
Nom IUPAC |
(1,1,1-trifluoro-4-oxo-4-phenylbut-2-en-2-yl) acetate |
InChI |
InChI=1S/C12H9F3O3/c1-8(16)18-11(12(13,14)15)7-10(17)9-5-3-2-4-6-9/h2-7H,1H3 |
Clé InChI |
UWQNJJGNFAFFGH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(=CC(=O)C1=CC=CC=C1)C(F)(F)F |
Synonymes |
1-benzoyl-2-trifluoromethyl-2-acetoxyethene BTAE-1,2,2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















